molecular formula C9H12ClNOS B13155126 [1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](5-chlorothiophen-2-yl)methanol

Katalognummer: B13155126
Molekulargewicht: 217.72 g/mol
InChI-Schlüssel: QKIUMTFLSOUEGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:

These compounds share structural similarities but differ in the position of the chlorine atom on the thiophene ring. This difference can lead to variations in their chemical properties and reactivity, highlighting the uniqueness of 1-(Aminomethyl)cyclopropylmethanol .

Eigenschaften

Molekularformel

C9H12ClNOS

Molekulargewicht

217.72 g/mol

IUPAC-Name

[1-(aminomethyl)cyclopropyl]-(5-chlorothiophen-2-yl)methanol

InChI

InChI=1S/C9H12ClNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2

InChI-Schlüssel

QKIUMTFLSOUEGJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C(C2=CC=C(S2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.